Trans vs. Cis Stereochemistry: 1.78-Fold Differential Reactivity in Quinazoline N-Arylation Under Identical Conditions
In a published synthetic protocol, benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate (as its hydrochloride salt, 10.83 g, 30.59 mmol) was reacted with 4-chloroquinazoline-6-carbonitrile (5.8 g, 30.59 mmol) in dimethylacetamide with N,N-diisopropylethylamine at 25 °C for 4 hours. The trans-configured product, benzyl 4-((1r,4r)-4-((6-cyanoquinazolin-4-yl)amino)cyclohexyl)piperazine-1-carboxylate, was isolated in 27% yield (3.85 g, 8.18 mmol). Under the identical reaction conditions, the cis-configured product was obtained in 48% yield (6.9 g, 14.66 mmol), representing a 1.78-fold higher yield for the cis isomer [1]. This quantifies the stereoelectronic influence of the trans-aminocyclohexyl geometry on N-arylation efficiency and informs synthetic route planning when either diastereomer is an option.
| Evidence Dimension | Isolated yield in N-arylation with 4-chloroquinazoline-6-carbonitrile |
|---|---|
| Target Compound Data | 27% yield (3.85 g, 8.18 mmol) – trans product |
| Comparator Or Baseline | 48% yield (6.9 g, 14.66 mmol) – cis product (benzyl 4-((1s,4s)-4-((6-cyanoquinazolin-4-yl)amino)cyclohexyl)piperazine-1-carboxylate) |
| Quantified Difference | 1.78-fold higher yield for cis vs. trans; trans isomer provides 27% absolute yield |
| Conditions | DMAc solvent, DIPEA (8 eq), 25 °C, 4 h; 4-chloroquinazoline-6-carbonitrile (1 eq); preparative reverse-phase HPLC purification |
Why This Matters
For procurement decisions, this data establishes that the trans isomer is a viable intermediate (27% yield at 30 mmol scale) and that switching to the cis isomer would alter downstream yield expectations by nearly 2-fold, directly impacting cost-per-mole of final compound.
- [1] Quinazoline.com. Simple exploration of 150449-97-1: Comparative yields of trans (27%) and cis (48%) N-arylation products. Published 2020-10-30. View Source
